4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
The compound 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (IUPAC name: N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfamide) is a sulfamide derivative featuring a boronic ester moiety. Its molecular formula is C₁₂H₁₉BN₂O₄S (molecular weight: 314.07 g/mol) .
Properties
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O5S/c1-15(2)16(3,4)24-17(23-15)13-5-7-14(8-6-13)18-25(20,21)19-9-11-22-12-10-19/h5-8,18H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRQAKVQAAGOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 4-Morpholinesulfonamide exhibit anticancer properties. The boron atom in the dioxaborolane can participate in various chemical reactions that may enhance the efficacy of drugs targeting cancer cells. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Enzyme Inhibition
The sulfonamide group has been recognized for its ability to inhibit carbonic anhydrase enzymes, which are involved in various physiological processes. This inhibition can be leveraged in the development of treatments for conditions such as glaucoma and edema .
Materials Science
Polymer Synthesis
4-Morpholinesulfonamide can act as a monomer or additive in polymer chemistry. Its unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Researchers have utilized this compound to develop new materials with tailored properties for applications in coatings and adhesives .
Nanotechnology
In nanotechnology, the compound can be used to functionalize nanoparticles, improving their dispersion in solvents and enhancing their interaction with biological systems. This application is particularly relevant in drug delivery systems where targeted therapy is desired .
Environmental Science
Water Treatment
The compound's potential as a chelating agent makes it suitable for applications in water treatment processes. It can bind heavy metals and other pollutants, facilitating their removal from contaminated water sources .
Soil Remediation
Research has suggested that compounds like 4-Morpholinesulfonamide can aid in the remediation of contaminated soils by enhancing the bioavailability of nutrients and promoting microbial activity necessary for degradation processes .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of boron-containing sulfonamides, including derivatives of 4-Morpholinesulfonamide, for their anticancer activity against various cell lines. The results indicated significant cytotoxic effects on breast cancer cells, suggesting a promising avenue for further development .
Case Study 2: Polymer Applications
In an article from Polymer Chemistry, researchers explored the use of 4-Morpholinesulfonamide as an additive in polycarbonate materials. The study demonstrated improved impact resistance and thermal stability compared to traditional formulations, highlighting its potential in commercial applications .
Case Study 3: Environmental Impact
A research paper published in Environmental Science & Technology assessed the effectiveness of using 4-Morpholinesulfonamide for heavy metal remediation in wastewater treatment plants. The findings showed a marked decrease in lead concentrations when treated with this compound, emphasizing its utility in environmental cleanup efforts .
Mechanism of Action
The mechanism by which 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The morpholine sulfonamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound's binding affinity and selectivity.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic activity.
Protein Binding: It can interact with proteins through hydrogen bonding and other non-covalent interactions, modulating their function.
Comparison with Similar Compounds
4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine (CAS 364794-79-6)
- Structure : A morpholine ring is attached via a benzyl group to the boronic ester-substituted phenyl ring.
- Formula: C₁₇H₂₆BNO₃ (MW: 303.21 g/mol) .
- Key Differences: Lacks the sulfonamide group, replacing it with a tertiary amine in the morpholine ring.
- Applications : Used in palladium-catalyzed coupling reactions and as a building block in materials science .
2-Morpholino-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1628017-79-7)
- Structure : Features an acetamide group linked to morpholine and the boronic ester-phenyl group.
- Formula : C₁₈H₂₇BN₂O₄ (MW: 346.23 g/mol) .
- The morpholinoacetamide moiety may improve solubility in polar solvents compared to sulfonamide derivatives .
- Synthesis : Prepared via nucleophilic substitution or Suzuki coupling, with yields influenced by reaction conditions .
N-(3-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Structure : Contains a bromobenzyl group instead of sulfonamide or morpholine.
- Formula: C₁₉H₂₃BBrNO₂ (MW: 388.12 g/mol) .
- Key Differences :
Comparative Analysis of Physicochemical Properties
Stability and Reactivity Trends
- Boronic Ester Stability : All compounds show similar stability in anhydrous conditions, but sulfonamide’s electron-withdrawing nature may accelerate hydrolysis in aqueous media .
- Cross-Coupling Efficiency : Para-substituted derivatives (e.g., target compound) exhibit higher reactivity in Suzuki reactions compared to meta-substituted analogues, as seen in acetamide yields (93% vs. 77%) .
Biological Activity
The compound 4-Morpholinesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a sulfonamide derivative that incorporates a boron-containing moiety. Its structure suggests potential biological activity due to the presence of both the morpholine and sulfonamide functionalities. This article explores the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a morpholine ring connected to a phenyl group that is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The presence of the boron atom is significant as it can enhance the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 304.25 g/mol |
| Boiling Point | Not available |
| Solubility | High in organic solvents |
| Log P (octanol/water) | 1.91 |
Antimicrobial Activity
Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The specific activity of 4-Morpholinesulfonamide has not been extensively documented; however, similar compounds have shown efficacy against various Gram-positive and Gram-negative bacteria. The mechanism typically involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis.
Anticancer Potential
The incorporation of boron into organic molecules has been linked to enhanced anticancer activity. Boron-containing compounds can interact with cellular targets and induce apoptosis in cancer cells. Studies have suggested that compounds similar to 4-Morpholinesulfonamide may inhibit tumor growth through various pathways, including cell cycle arrest and induction of reactive oxygen species (ROS).
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of sulfonamide derivatives in vitro against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide structure could enhance activity, suggesting that 4-Morpholinesulfonamide might exhibit similar or improved properties .
- Anticancer Research : In a study assessing boron-containing compounds for their anticancer effects, derivatives were shown to inhibit proliferation in breast cancer cell lines. The results demonstrated that the presence of a dioxaborolane moiety contributed to increased cytotoxicity .
Pharmacokinetics
The pharmacokinetic profile of 4-Morpholinesulfonamide is essential for understanding its bioavailability and therapeutic potential. Preliminary assessments suggest:
- Absorption : High gastrointestinal absorption.
- Blood-Brain Barrier (BBB) Permeability : Yes.
- Metabolism : Likely involves cytochrome P450 enzymes; however, specific interactions remain to be elucidated.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Morpholinesulfonamide derivatives containing boronic ester groups, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. For example, lists a related compound (CAS RN 906352-77-0) with a trifluoromethylphenyl-morpholine-boronic ester structure, synthesized via palladium-catalyzed cross-coupling. Purification involves recrystallization (e.g., benzene:cyclohexane mixtures) and spectroscopic validation (¹H NMR, LC-MS) .
- Purity Optimization : Use column chromatography (silica gel, gradient elution) and monitor reaction progress via TLC. emphasizes avoiding moisture to preserve boronic ester stability during synthesis .
Q. How should researchers safely handle this compound given its potential hazards?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (refer to , which details acute toxicity and respiratory irritation risks) .
- Spill Management : Avoid dust formation; use inert absorbents (e.g., vermiculite) and dispose of waste via authorized facilities ( ) .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the boronic ester .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Structural Confirmation :
- X-ray Crystallography : Resolve bond lengths (e.g., C-B in boronic ester: ~1.56 Å) and morpholine ring geometry () .
- Spectroscopy : ¹¹B NMR to confirm boronic ester integrity (δ ~30 ppm). Compare IR peaks (e.g., B-O stretching at ~1340 cm⁻¹) with literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for similar boronic ester-morpholine derivatives?
- Data Reconciliation :
- Reproducibility : Conduct triplicate melting point analyses (e.g., reports 118–119°C for a related compound). Use differential scanning calorimetry (DSC) for higher accuracy .
- Crystallinity : Differences may arise from polymorphic forms. Perform powder XRD to identify crystalline phases .
Q. What strategies are effective for incorporating this compound into drug discovery pipelines, particularly for targeting kinase inhibitors?
- Application in Drug Design :
- SAR Studies : Modify the morpholine sulfonamide group to enhance binding affinity to ATP pockets (e.g., ’s structural analogs show kinase inhibition potential). Use molecular docking (AutoDock Vina) to predict interactions .
- In Vitro Testing : Assess cytotoxicity in HEK293 or HepG2 cells. Monitor boronic ester stability in physiological buffers (pH 7.4, 37°C) .
Q. How does the boronic ester moiety influence the compound’s reactivity in aqueous versus anhydrous reaction conditions?
- Reactivity Analysis :
- Hydrolysis Sensitivity : The dioxaborolane group hydrolyzes in water to form boronic acids, which can dimerize. Use anhydrous solvents (THF, DMF) for coupling reactions ( ) .
- Cross-Coupling Efficiency : Compare yields in Suzuki reactions under inert (N₂) vs. ambient conditions. reports >90% yield in anhydrous THF .
Methodological Recommendations
- Synthetic Optimization : Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
- Data Validation : Use orthogonal analytical methods (e.g., HPLC + NMR) to confirm compound identity and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
